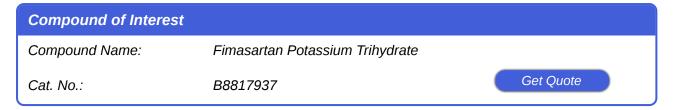


# Elucidation of the Crystal Structure of Fimasartan Potassium Trihydrate: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Fimasartan, a non-peptide angiotensin II receptor antagonist, is a potent therapeutic agent for the management of hypertension. The active pharmaceutical ingredient (API) is commonly formulated as **Fimasartan Potassium Trihydrate**. The solid-state properties of an API, intrinsically linked to its crystal structure, are of paramount importance in drug development, influencing factors such as stability, solubility, and bioavailability. This technical guide provides a comprehensive overview of the available scientific and patent literature concerning the crystal structure of **Fimasartan Potassium Trihydrate**. While a complete single-crystal X-ray diffraction analysis of the trihydrate form is not publicly available, this document consolidates the existing data from various analytical techniques, including Powder X-ray Diffraction (PXRD), thermal analysis, and spectroscopy, to offer a detailed understanding of its solid-state characteristics. Methodologies for its preparation and conversion to other hydrated forms are also presented.

#### Introduction

**Fimasartan Potassium Trihydrate** is the potassium salt of Fimasartan complexed with three molecules of water. The arrangement of the fimasartan and potassium ions and the water molecules within the crystal lattice defines its specific polymorphic form and has a direct impact



on the physicochemical properties of the drug substance. Understanding this three-dimensional arrangement is crucial for ensuring consistent product quality and performance.

# **Physicochemical Properties**

A summary of the fundamental physicochemical properties of **Fimasartan Potassium Trihydrate** is provided in the table below.

Property	Value
Chemical Formula	C27H36KN7O4S
Molecular Weight	593.79 g/mol
CAS Number	1020110-23-9
Appearance	Solid powder
Solubility	Soluble in Dimethyl sulfoxide (DMSO)
Elemental Analysis	C: 54.61%, H: 6.11%, K: 6.58%, N: 16.51%, O: 10.78%, S: 5.40%

# **Crystallographic Data**

A definitive single-crystal X-ray diffraction study for **Fimasartan Potassium Trihydrate**, which would provide precise unit cell dimensions, space group, and atomic coordinates, is not available in the public domain, including the Cambridge Crystallographic Data Centre (CCDC). However, related crystallographic information, primarily for a monohydrate form derived from the trihydrate, has been reported in patent literature.

### Powder X-ray Diffraction (PXRD)

While PXRD data for the trihydrate form is mentioned in patents, specific peak lists are provided for the monohydrate form. This data is crucial for distinguishing between the different hydrated states of Fimasartan Potassium.

Table 1: Powder X-ray Diffraction Peaks for Fimasartan Potassium Monohydrate



Diffraction Angle (2θ)
6.67 ± 0.2
$7.62 \pm 0.2$
11.03 ± 0.2
15.32 ± 0.2
16.49 ± 0.2
20.12 ± 0.2
25.65 ± 0.2
27.28 ± 0.2

Data sourced from patent literature and is for the monohydrate form, obtained from the trihydrate.

# **Experimental Protocols**Preparation of Fimasartan Potassium Trihydrate

The synthesis of **Fimasartan Potassium Trihydrate** generally involves the reaction of Fimasartan with a potassium source in a suitable solvent system, followed by crystallization.

#### Protocol:

- Dissolve Fimasartan in a suitable organic solvent, such as isopropanol.
- Add a solution of potassium hydroxide (KOH) in water to the Fimasartan solution.
- Stir the mixture to facilitate the salt formation.
- Induce crystallization by cooling the solution.
- Collect the resulting solid by filtration.



Wash the solid with a suitable solvent and dry under controlled conditions to yield
Fimasartan Potassium Trihydrate.

# **Conversion of Trihydrate to Monohydrate**

The trihydrate form can be converted to the monohydrate form through recrystallization from specific organic solvents.

#### Protocol:

- Suspend **Fimasartan Potassium Trihydrate** in an organic solvent such as ethanol, acetonitrile, or a mixture of tetrahydrofuran and methanol.
- Heat the suspension to dissolve the solid (e.g., 75 °C).
- Cool the solution to room temperature (e.g., 25 °C) to induce crystallization.
- Stir the mixture for an extended period (e.g., 15 hours) to ensure complete conversion.
- Filter the solid and dry under reduced pressure (e.g., 10 mmHg at 40 °C for 8 hours) to obtain Fimasartan Potassium Monohydrate.[1]

# **Analytical Methods**

PXRD is a key technique for characterizing the crystalline nature of Fimasartan Potassium hydrates.

#### Instrumentation:

- Radiation: Cu-Kα radiation.
- Scan Range: Typically from 2° to 40° 2θ.

#### Sample Preparation:

The solid sample is finely powdered and packed into a sample holder.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal behavior and water content of the hydrated forms.



- DSC: A patent for the monohydrate form shows an endothermic transition between approximately 267 °C and 268 °C at a heating rate of 10 °C/min.
- TGA: Analysis of the trihydrate form indicates a dehydration rate of approximately 9.011%, which is consistent with the theoretical value of 9.09% for three water molecules.[2]

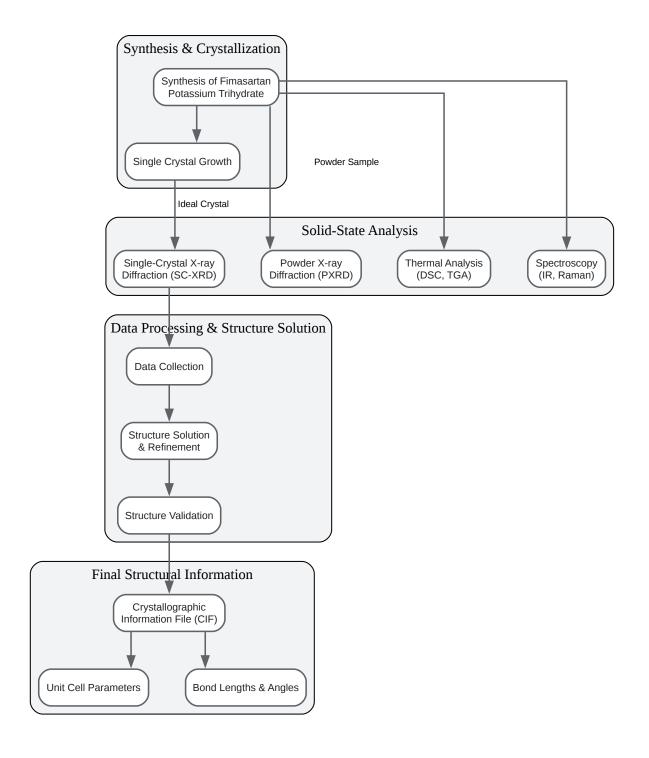
UV-Visible and Infrared (IR) spectroscopy are employed for the identification and quantification of Fimasartan.

- UV-Visible Spectroscopy: Fimasartan Potassium Trihydrate exhibits a maximum absorbance (λmax) at approximately 261-265 nm in water or methanol.[1][3]
- Infrared (IR) Spectroscopy: IR spectra can be obtained to identify functional groups and confirm the molecular structure of Fimasartan.

## **Workflow for Crystal Structure Elucidation**

The following diagram illustrates a typical workflow for the characterization of a crystalline pharmaceutical compound like **Fimasartan Potassium Trihydrate**.





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Workflow for Crystal Structure Elucidation.



#### Conclusion

While a complete crystal structure of **Fimasartan Potassium Trihydrate** from single-crystal X-ray diffraction remains to be publicly reported, a significant amount of information regarding its solid-state properties and its relationship with the monohydrate form is available through patent literature and analytical studies. The provided experimental protocols for its synthesis and characterization offer a solid foundation for researchers in the field. The absence of detailed crystallographic data for the trihydrate form highlights an area for future research, which would be invaluable for a more profound understanding of this important pharmaceutical compound. Further investigation, particularly single-crystal X-ray diffraction studies, is necessary for the complete elucidation of its crystal structure.

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